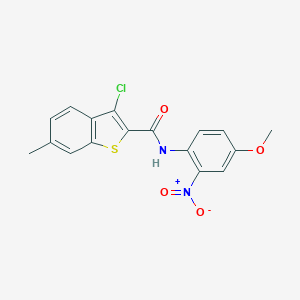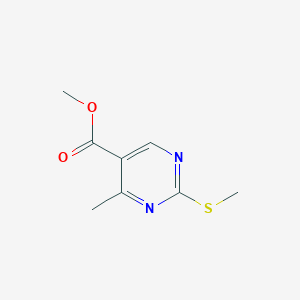
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide exhibits significant biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It may also interfere with the activity of various enzymes involved in DNA repair, leading to further DNA damage and cell death. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanism of action and developing new anti-cancer drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may exhibit toxic effects on normal cells, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide. One of the most promising directions is the development of new anti-cancer drugs based on the compound. Researchers may also investigate the potential of the compound in other scientific research areas, such as pharmacology and biochemistry. Additionally, studies may be conducted to investigate the potential of the compound in combination therapy with other anti-cancer drugs.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-5-chlorobenzophenone with 4-methoxy-2-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-methylthiophene-3-carboxylic acid in the presence of N,N-dimethylformamide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride to obtain the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of medicinal chemistry, where it has been investigated as a potential anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Número CAS |
6124-03-4 |
|---|---|
Nombre del producto |
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
Fórmula molecular |
C17H13ClN2O4S |
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-3-5-11-14(7-9)25-16(15(11)18)17(21)19-12-6-4-10(24-2)8-13(12)20(22)23/h3-8H,1-2H3,(H,19,21) |
Clave InChI |
SCHFTTIPANJWOK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])Cl |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)









